4-(3,4-Dimethoxyphenoxy)butyl bromide
Description
4-(3,4-Dimethoxyphenoxy)butyl bromide is an organobromine compound featuring a butyl chain terminated by a bromide group and substituted with a 3,4-dimethoxyphenoxy moiety. The methoxy groups at the 3- and 4-positions of the phenyl ring confer electron-donating properties, influencing its reactivity in alkylation and nucleophilic substitution reactions.
Properties
Molecular Formula |
C12H17BrO3 |
|---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
4-(4-bromobutoxy)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H17BrO3/c1-14-11-6-5-10(9-12(11)15-2)16-8-4-3-7-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
NTODRGIYOBXZSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCCCBr)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogues:
Reactivity Insights:
- Electron-Donating vs. Withdrawing Groups: The 3,4-dimethoxyphenoxy group in the target compound stabilizes adjacent positive charges via resonance, making it less electrophilic than 4-methylsulfonylbenzyl bromide (which has an electron-withdrawing sulfonyl group) .
- Alkyl Chain Length: The butyl chain in 4-(3,4-dimethoxyphenoxy)butyl bromide may enhance solubility in nonpolar solvents compared to shorter-chain analogs like benzyl bromides .
Kinetic and Mechanistic Comparisons
Lignin model compounds, such as 1-(3,4-dimethoxyphenoxy)-2-(2-methoxyphenoxy)-1,3-propanediol (DMP), share the 3,4-dimethoxyphenoxy motif. Studies on DMP’s photoelectrochemical oxidation reveal that methoxy groups slow reaction rates due to steric hindrance and electron donation, stabilizing intermediates . By analogy, 4-(3,4-Dimethoxyphenoxy)butyl bromide may exhibit similar kinetic behavior in degradation or substitution reactions.
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